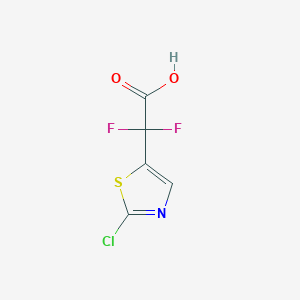![molecular formula C13H13F2NO4 B2612131 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid CAS No. 1101842-37-8](/img/structure/B2612131.png)
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H13F2NO4 and a molecular weight of 285.24 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a benzoyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(difluoromethoxy)benzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acid chloride.
Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine in the presence of a base, such as triethylamine, to form the benzoyl-pyrrolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl-pyrrolidine derivatives.
Scientific Research Applications
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzoyl and pyrrolidine moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methoxy)benzoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-[2-(Chloromethoxy)benzoyl]pyrrolidine-2-carboxylic acid: Contains a chloromethoxy group instead of a difluoromethoxy group.
1-[2-(Trifluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid: Features a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .
Properties
IUPAC Name |
1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAYEQHTTYYOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2612049.png)
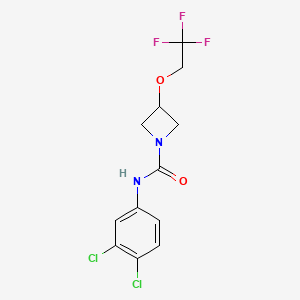
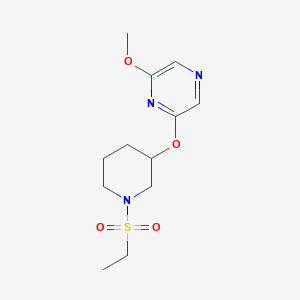
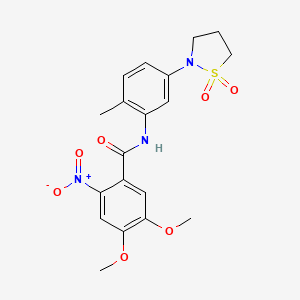
![6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612056.png)
![6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2612057.png)
![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide](/img/structure/B2612062.png)
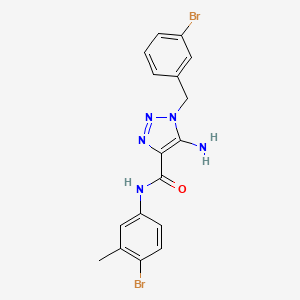

![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)
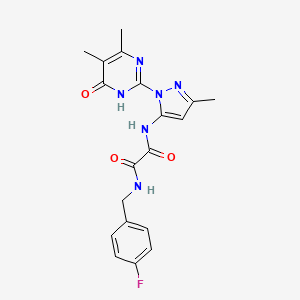
![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)
